

1-(4-(2-Methoxyethoxy)phenyl)piperazine dosage and administration routes

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Compound of Interest

Compound Name: 1-(4-(2-Methoxyethoxy)phenyl)piperazine

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Application Notes & Protocols: 1-(4-(2-Methoxyethoxy)phenyl)piperazine

A Guide to Preclinical Dosage Formulation and Routes of Administration

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Lead Scientist's Foreword

The piperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for developing therapeutics targeting a wide array of biological systems, from central nervous system disorders to oncology and infectious diseases^[1]. **1-(4-(2-Methoxyethoxy)phenyl)piperazine** is a member of this extensive class, and like its analogues, its therapeutic potential is intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. Understanding how to formulate and administer this compound effectively is the first critical step in any preclinical evaluation.

This guide moves beyond simple procedural lists. It is designed to provide the strategic and causal thinking behind protocol design. We will explore the critical interplay between the

compound's physicochemical properties, the choice of vehicle, and the route of administration to ensure reproducible and meaningful experimental outcomes. Every protocol herein is structured as a self-validating system, incorporating necessary controls and checkpoints to maintain the highest degree of scientific integrity.

Part 1: Compound Profile & Physicochemical Properties

Before any administration, a thorough understanding of the test article is paramount. **1-(4-(2-Methoxyethoxy)phenyl)piperazine** is a specific derivative for which public domain data on biological activity is limited. However, we can infer starting points from its chemical structure and related analogues.

The piperazine moiety is a basic functional group, which can influence solubility and metabolic pathways[2][3]. Piperazine-containing drugs are known to interact with various biological targets, including G-protein coupled receptors and ion channels, and some have been investigated as P-glycoprotein (P-gp) inhibitors, which can alter the pharmacokinetics of co-administered drugs[4][5][6].

Table 1: Physicochemical Properties of **1-(4-(2-Methoxyethoxy)phenyl)piperazine**

Property	Value	Source / Note
CAS Number	515160-72-2	[7]
Molecular Formula	C ₁₃ H ₂₀ N ₂ O ₂	Calculated
Molecular Weight	236.31 g/mol	Calculated
Appearance	Solid (predicted)	Inferred from similar compounds
Solubility	Poorly soluble in water (predicted)	Piperazine derivatives often exhibit pH-dependent solubility[8]
pKa	~5 and ~9 (predicted)	Based on the two nitrogen atoms of the piperazine ring[3]

Scientist's Note (Causality): The predicted poor aqueous solubility is the most critical formulation challenge. Direct injection of a poorly soluble compound as an aqueous suspension can lead to embolism (for IV) or erratic absorption (for other routes). Therefore, developing a suitable formulation is a non-negotiable first step.

Part 2: Preclinical Formulation Development

The goal of formulation is to deliver a precise, homogenous, and stable dose of the compound in a vehicle that is well-tolerated by the animal model.

Solubility Assessment Protocol

Objective: To identify a suitable solvent or vehicle system for preclinical studies.

Materials:

- **1-(4-(2-Methoxyethoxy)phenyl)piperazine**
- Vortex mixer
- Water bath sonicator
- Range of solvents/vehicles (see Table 2)

Protocol:

- Initial Screening: Weigh 1-2 mg of the compound into separate glass vials.
- Solvent Addition: Add an initial 100 μ L of the selected vehicle to each vial to test for solubility at 10-20 mg/mL.
- Mechanical Agitation: Vortex each vial vigorously for 1-2 minutes.
- Energy Input: If not dissolved, place the vials in a water bath sonicator for 15-30 minutes. Gentle warming (37-40°C) can be applied if compound stability is not compromised.
- Observation: Visually inspect for complete dissolution against a light and dark background. If dissolved, the solution should be clear and free of particulates.

- **Stepwise Dilution:** If the compound dissolves, add more vehicle to determine the saturation point. If it does not dissolve, add more vehicle to test solubility at lower concentrations (e.g., 5 mg/mL, 1 mg/mL).

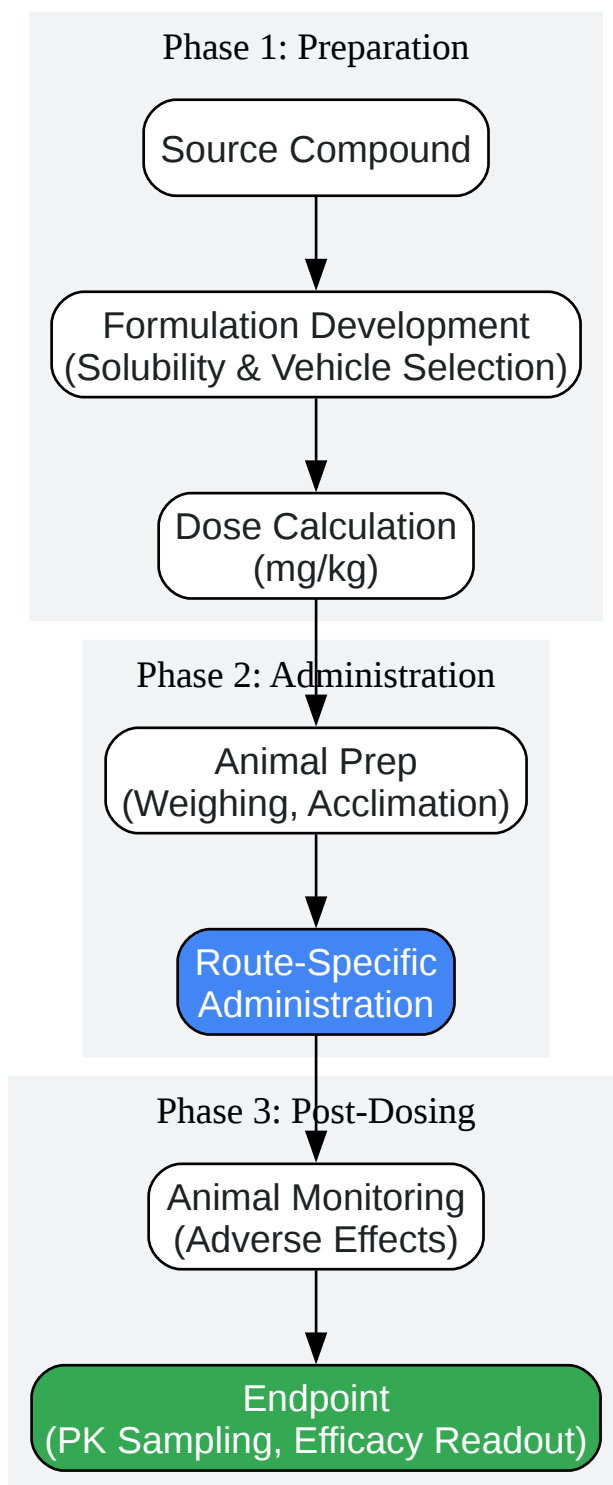
Table 2: Common Vehicles for Preclinical Dosing

Vehicle	Common Routes	Rationale & Considerations
Saline (0.9% NaCl)	IV, IP, SC, PO	Ideal for water-soluble compounds. Must be sterile for parenteral routes.
5-10% DMSO in Saline	IV, IP, SC	DMSO is a strong organic solvent. Final concentration should be minimized (<10%) to avoid toxicity.
5-10% Solutol HS 15 in Saline	IV, IP, SC, PO	A non-ionic solubilizer used for poorly soluble compounds.
20% Hydroxypropyl- β -cyclodextrin (HPBCD)	IV, IP, SC, PO	Forms inclusion complexes to enhance aqueous solubility.
0.5% Methylcellulose in Water	PO	A suspending agent for oral gavage when a true solution cannot be achieved. Requires constant stirring.
Corn Oil / Sesame Oil	SC, PO	For highly lipophilic compounds. Not suitable for IV administration.

Part 3: In Vivo Administration: Protocols and Best Practices

All animal procedures must be performed by trained personnel under an approved IACUC protocol. The choice of administration route is a critical experimental parameter.^{[9][10]}

Workflow for In Vivo Administration



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Caption: General experimental workflow for an in vivo study.

Oral Gavage (PO) Administration Protocol

Rationale: Oral administration is often preferred for screening as it mimics a common clinical route. However, it is subject to the complexities of gastrointestinal absorption and first-pass metabolism.^{[11][12]}

Materials:

- Dosing formulation
- Appropriately sized syringe (1 mL)
- Flexible or ball-tipped gavage needle (20-22 G for adult mice)^[13]
- Animal scale

Protocol:

- Animal Preparation: Weigh the mouse immediately before dosing to calculate the precise volume. A typical maximum volume is 10 mL/kg.^{[12][14]}
- Measure Needle Length: Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) and mark the tube. This prevents accidental perforation of the stomach or esophagus.^{[11][14]}
- Restraint: Restrain the mouse firmly by scruffing the neck to immobilize the head and ensure the head and neck are aligned in a straight line.^[15]
- Needle Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth. The needle should pass easily down the esophagus with no resistance.^{[13][15]}
 - Self-Validation: If the animal coughs or if you feel resistance, you may be in the trachea. Do not administer the dose. Withdraw the needle and begin again.
- Administration: Once the needle is inserted to the pre-measured mark, slowly depress the syringe plunger to deliver the formulation.

- **Withdrawal & Monitoring:** Remove the needle gently along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of distress or labored breathing.[\[11\]](#)[\[13\]](#)

Intravenous (IV) Tail Vein Injection Protocol

Rationale: IV administration provides 100% bioavailability, bypassing absorption barriers. It results in a rapid onset of action and is the gold standard for many pharmacokinetic studies.
[\[10\]](#)[\[16\]](#)

Materials:

- Sterile dosing formulation
- Insulin syringe with a 27-30 G needle
- Mouse restrainer
- Heat lamp or warming pad

Protocol:

- **Animal Preparation:** Place the mouse in a suitable restrainer.
- **Vasodilation (Critical Step):** Warm the mouse's tail using a heat lamp (at least 12 inches away for no more than 3 minutes) or a warming pad to dilate the lateral tail veins, making them more visible and accessible.[\[16\]](#)[\[17\]](#)
- **Site Preparation:** Swab the tail with 70% ethanol to clean the injection site.
- **Needle Insertion:** With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle (~30 degrees). Start injections distally (towards the tip of the tail) so that if the attempt fails, you can move more proximally.[\[16\]](#)[\[17\]](#)
- **Verification:** A successful insertion is often confirmed by a "flash" of blood in the needle hub. Inject a very small volume; the vein should blanch (turn pale), and there should be no resistance.[\[17\]](#)

- Self-Validation: If a subcutaneous bleb (bubble) forms, the injection is not in the vein. Withdraw the needle, apply gentle pressure, and attempt again at a more proximal site.
- Administration: Inject the substance slowly. Recommended maximum volume for a bolus dose is 5 mL/kg.[9][17]
- Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure with gauze to the site until bleeding stops. Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection Protocol

Rationale: IP injection offers rapid, systemic absorption (though slower than IV) and is technically simpler than IV injection. It is widely used for efficacy studies.[18][19]

Protocol:

- Restraint: Scruff the mouse and position it so its head is tilted downward. This causes the abdominal organs to shift forward, creating a safer injection space.[19]
- Site Identification: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.[18]
- Injection: Using a 25-27 G needle, insert it bevel-up at a 45-degree angle into the identified quadrant.
- Aspiration (Self-Validation): Gently pull back on the plunger. If you see blood (vessel) or yellow fluid (urine from the bladder), withdraw and re-insert in a different location.
- Administration: Inject the substance smoothly. The maximum recommended volume is 2-3 mL for an adult mouse.[9]

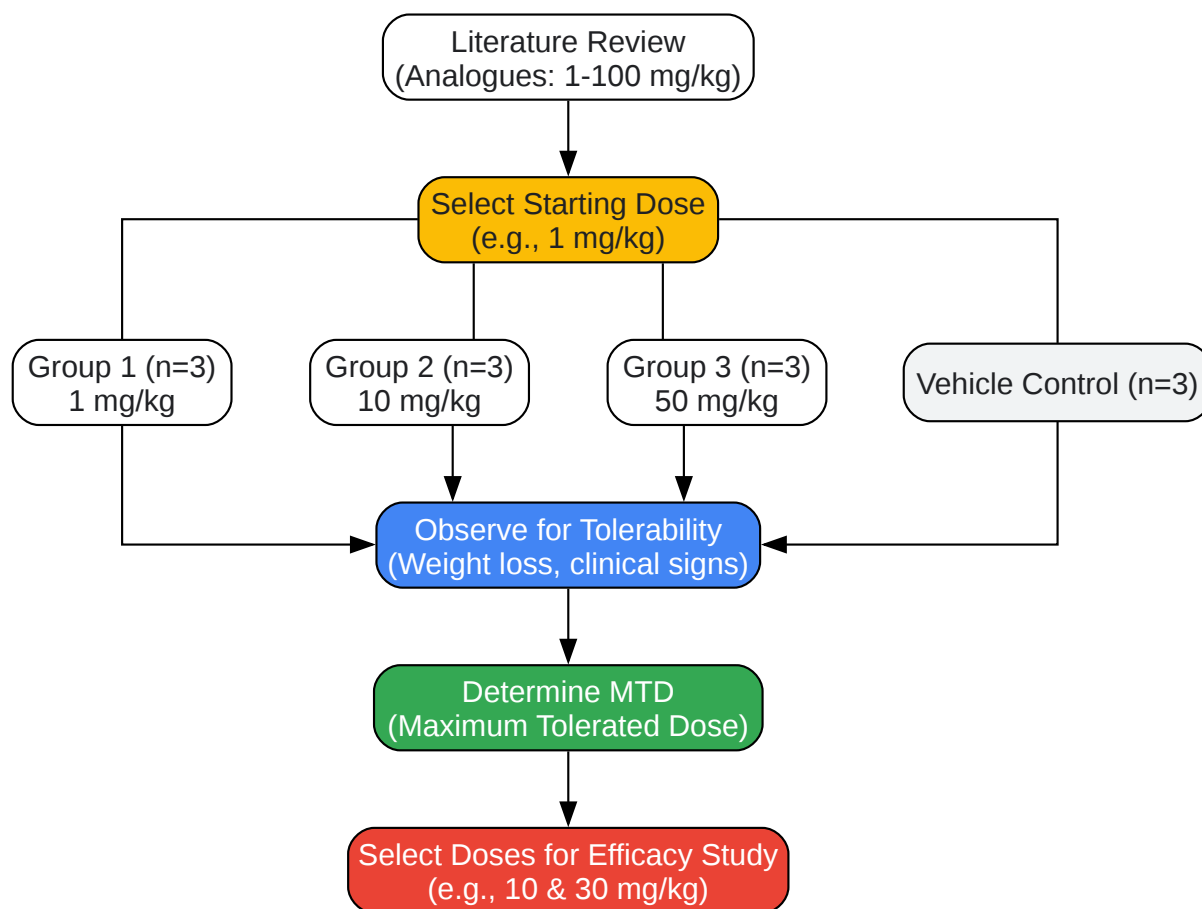
Table 3: Summary of Administration Routes in Adult Mice

Route	Needle/Tube Size	Max Volume	Absorption Rate	Common Use Case
Oral (PO)	20-22 G Gavage	10 mL/kg	Slow / Variable	Efficacy, Oral Bioavailability
Intravenous (IV)	27-30 G	5 mL/kg (bolus)	Very Fast	Pharmacokinetics, Acute Efficacy
Intraperitoneal (IP)	25-27 G	2-3 mL	Fast	Efficacy, General Dosing
Subcutaneous (SC)	25-27 G	1-2 mL	Slow	Sustained Release, Efficacy

Part 4: Designing a Dose-Finding Study

Since no established dose for **1-(4-(2-Methoxyethoxy)phenyl)piperazine** exists, a dose-escalation study is required to determine a well-tolerated and potentially efficacious dose range.

Logical Flow for Dose Selection



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Caption: Decision process for a dose-toxicity study.

Protocol:

- Literature Precedent: Review published studies on structurally similar piperazine derivatives. Doses can range widely, from 5 mg/kg for a pharmacokinetic study to 100 mg/kg for an antimalarial study[4][5][8].
- Dose Selection: Select a starting dose (e.g., 1 mg/kg) and escalate by a factor of 5-10 (e.g., 10 mg/kg, 50 mg/kg). Include a vehicle-only control group.

- Administration: Administer a single dose via the intended route for the efficacy study (e.g., PO or IP).
- Monitoring: Observe animals daily for 7-14 days. Key indicators of toxicity include:
 - Body weight loss (>15-20% is a common humane endpoint).
 - Changes in posture, activity, or grooming.
 - Signs of pain or distress.
- MTD Determination: The Maximum Tolerated Dose (MTD) is the highest dose that does not produce unacceptable toxicity. Efficacy studies should be conducted at and below the MTD.

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